17-Epidrospirenone
CAS No.: 90457-65-1
Cat. No.: VC0118744
Molecular Formula: C₂₄H₃₀O₃
Molecular Weight: 366.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90457-65-1 |
|---|---|
| Molecular Formula | C₂₄H₃₀O₃ |
| Molecular Weight | 366.49 |
| IUPAC Name | (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
| Standard InChI | InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1 |
| SMILES | CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Introduction
Chemical Identity and Structure
Basic Information
17-Epidrospirenone is identified by the CAS number 90457-65-1 and has the molecular formula C₂₄H₃₀O₃ with a molecular weight of 366.49 g/mol. The compound is characterized by a reversed configuration of the 17-spirolactone ring compared to drospirenone, which significantly alters its biological properties.
Structural Characteristics
The IUPAC name of 17-Epidrospirenone is (1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione. This complex nomenclature reflects the intricate stereochemistry of the molecule, which is critical to understanding its properties.
Table 1: Chemical Identity of 17-Epidrospirenone
| Parameter | Description |
|---|---|
| CAS Number | 90457-65-1 |
| Molecular Formula | C₂₄H₃₀O₃ |
| Molecular Weight | 366.49 g/mol |
| SMILES Notation | CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
| Standard InChI | InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1 |
The key structural feature that distinguishes 17-Epidrospirenone from drospirenone is the stereochemistry at the 17-position, where the spirolactone ring has a reversed configuration. This seemingly minor structural difference has profound implications for the compound's biological activity and pharmaceutical relevance.
Relation to Drospirenone
Comparative Structure
17-Epidrospirenone is closely related to drospirenone, a synthetic progestin commonly used in oral contraceptives. The "epi" prefix in the name indicates the reversed stereochemistry at the 17-position compared to drospirenone. This stereochemical difference is crucial in pharmaceutical manufacturing, as it affects receptor binding and biological activity.
Biological Activity
Lack of Pharmacological Effects
Unlike drospirenone, which acts as a progestin with anti-mineralocorticoid and anti-androgenic effects, 17-Epidrospirenone exhibits no biological activity. This inactivity results from its altered stereochemistry, which prevents effective binding to progesterone receptors. This stark difference in biological activity between two closely related compounds highlights the critical importance of stereochemistry in drug development and pharmacology.
Significance in Pharmaceutical Manufacturing
The lack of biological activity makes 17-Epidrospirenone significant primarily as an impurity that must be controlled in drospirenone-containing pharmaceutical products. Regulatory standards typically specify acceptable limits for this impurity to ensure the safety and efficacy of the final product.
Analytical Methods
Detection and Quantification
Analytical methods for detecting and quantifying 17-Epidrospirenone are essential for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is commonly employed for this purpose, often using specialized column configurations and detection methods.
Quality Control Specifications
In pharmaceutical manufacturing, a specific ratio between drospirenone and 17-Epidrospirenone is often required. Research indicates that the drospirenone to 17-Epidrospirenone ratio must typically be between 3:1 and 7:1 . This requirement ensures that the final pharmaceutical product maintains consistent quality and efficacy.
Synthesis and Origin
Formation During Drospirenone Synthesis
17-Epidrospirenone arises as a by-product during the synthesis of drospirenone due to variations in the stereochemistry of the 17-spirolactone ring. The formation of this epimer is a common challenge in stereoselective synthesis processes, where controlling the stereochemistry at specific positions can be difficult.
Purification Processes
To achieve pharmaceutical-grade drospirenone, manufacturers must implement purification processes that effectively separate 17-Epidrospirenone from the desired product. These processes typically involve recrystallization steps or additional chromatographic purification methods to achieve the required purity levels.
Market and Applications
Primary Applications
The primary applications of 17-Epidrospirenone include:
-
Use as a reference standard in quality control testing for drospirenone-containing products
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Research applications investigating stereoselective synthesis methods
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Educational purposes in pharmaceutical sciences and organic chemistry
Global Market Trends
The market for 17-Epidrospirenone is closely tied to the production and regulation of drospirenone-containing pharmaceuticals. Market research reports indicate ongoing monitoring of this compound's global and regional markets, including Europe, Asia, North America, and other regions . These reports typically analyze production capacities, consumption volumes, market price trends, export and import data, technologies, and market forecasts.
Regulatory Considerations
Testing Requirements
Pharmaceutical manufacturers are required to implement testing procedures that can accurately detect and quantify 17-Epidrospirenone in drospirenone-containing products. These testing requirements typically involve validated analytical methods, such as the HPLC techniques described earlier, with specified limits of detection and quantification.
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